3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole
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Overview
Description
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia.
Chemical Reactions Analysis
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Scientific Research Applications
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole core and exhibit comparable biological activities.
2-(Pyridin-3-yl)-1H-benzo[d]imidazoles: These compounds also contain a pyridine ring and show similar chemical reactivity.
2-Methylimidazo[1,2-a]pyridine: This compound has a similar structure and is used in similar applications.
Properties
CAS No. |
76166-09-1 |
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Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-methyl-2-pyridin-4-ylbenzo[e]benzimidazole |
InChI |
InChI=1S/C17H13N3/c1-20-15-7-6-12-4-2-3-5-14(12)16(15)19-17(20)13-8-10-18-11-9-13/h2-11H,1H3 |
InChI Key |
KGBKUCGVRQYNLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=NC=C4 |
Origin of Product |
United States |
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